

2,3,6-Tri-o-methyl-d-glucose molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,3,6-Tri-o-methyl-d-glucose*

Cat. No.: B15181920

[Get Quote](#)

In-Depth Technical Guide: 2,3,6-Tri-O-methyl-D-glucose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties of **2,3,6-Tri-O-methyl-D-glucose**, a methylated derivative of D-glucose. This document is intended to serve as a valuable resource for researchers and professionals engaged in carbohydrate chemistry, drug development, and metabolic studies.

Physicochemical Properties

The fundamental molecular characteristics of **2,3,6-Tri-O-methyl-D-glucose** are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₉ H ₁₈ O ₆	[1] [2]
Molecular Weight	222.24 g/mol	[1]
IUPAC Name	(2R,3S,4R,5R)-4,5-dihydroxy-2,3,6-trimethoxyhexanal	[1]
CAS Number	4234-44-0	[1] [3]

Experimental Protocols and Methodologies

The synthesis and analysis of methylated glucose derivatives like **2,3,6-Tri-O-methyl-D-glucose** involve specific and precise experimental protocols. While detailed protocols for this specific isomer are not readily available in all literature, general methodologies for the synthesis and analysis of similar compounds can be adapted.

General Synthetic Approach for Methylated Glucopyranosides

A common strategy for the synthesis of selectively methylated glucose derivatives involves a multi-step process. This often begins with the protection of specific hydroxyl groups, followed by methylation of the unprotected hydroxyls, and finally deprotection. For instance, a synthesis might proceed as follows:


- Protection of Anomeric Carbon: The synthesis often starts with a glucopyranoside, such as methyl α -D-glucopyranoside, where the anomeric carbon is already protected.
- Selective Protection of Hydroxyl Groups: Orthogonal protecting groups are used to selectively protect certain hydroxyl groups, leaving the desired positions (in this case, C-2, C-3, and C-6) available for methylation. This can be a challenging step requiring specific reaction conditions.
- Methylation: The unprotected hydroxyl groups are then methylated using a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like sodium hydride.
- Deprotection: Finally, the protecting groups from the other hydroxyls are removed to yield the desired **2,3,6-Tri-O-methyl-D-glucose**.

Analytical Methods for Methylated Glucose Derivatives

The analysis of **2,3,6-Tri-O-methyl-D-glucose** and similar compounds is crucial for confirming its structure and purity. A common and powerful analytical technique is Gas Chromatography-Mass Spectrometry (GC-MS). This method is frequently used for the quantitative analysis of methylated monosaccharides in biological samples. The general workflow for such an analysis is outlined in the diagram below.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the analysis of methylated glucose derivatives using GC-MS.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the GC-MS analysis of methylated glucose derivatives.

Biological Significance and Applications

Methylated glucose derivatives, including **2,3,6-Tri-O-methyl-D-glucose**, are valuable tools in biochemical and physiological research. Because they are often transported by the same mechanisms as glucose but are not readily metabolized, they can be used to study glucose transport across cell membranes and the blood-brain barrier. For instance, 3-O-methyl-D-glucose is a well-established probe for investigating glucose transport kinetics. While specific metabolic pathways involving **2,3,6-Tri-O-methyl-D-glucose** are not extensively documented, its structural similarity to glucose suggests potential interactions with glucose transporters and enzymes. Further research into the biological activities of this specific isomer could yield valuable insights for drug development, particularly in the context of metabolic disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3,6-Tri-O-methyl-D-glucose | C9H18O6 | CID 22212995 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]
- 3. 2,3,6-tri-O-methyl-D-glucose | CAS#:4234-44-0 | ChemsrC [chemsrc.com]
- To cite this document: BenchChem. [2,3,6-Tri-o-methyl-d-glucose molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15181920#2-3-6-tri-o-methyl-d-glucose-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com